molecular formula C12H10S2 B371500 Methyl naphthalene-2-carbodithioate CAS No. 20849-26-7

Methyl naphthalene-2-carbodithioate

Cat. No.: B371500
CAS No.: 20849-26-7
M. Wt: 218.3g/mol
InChI Key: CXBUBCUQYMCHMX-UHFFFAOYSA-N
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Description

Methyl naphthalene-2-carbodithioate is a sulfur-containing derivative of naphthalene, characterized by a carbodithioate (-CSS-) functional group attached to the naphthalene ring at the 2-position and a methyl ester moiety.

Properties

CAS No.

20849-26-7

Molecular Formula

C12H10S2

Molecular Weight

218.3g/mol

IUPAC Name

methyl naphthalene-2-carbodithioate

InChI

InChI=1S/C12H10S2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3

InChI Key

CXBUBCUQYMCHMX-UHFFFAOYSA-N

SMILES

CSC(=S)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CSC(=S)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

  • 2-Methylnaphthalene : A polycyclic aromatic hydrocarbon (PAH) with a methyl group at the 2-position of naphthalene. It lacks the carbodithioate group, making it less polar and reactive compared to methyl naphthalene-2-carbodithioate .
  • Naphthalene : The parent compound, lacking substituents, is volatile and widely studied for its environmental persistence and toxicity .
  • Methyl Esters of Diterpenoids (e.g., sandaracopimaric acid methyl ester): While structurally distinct, these highlight the role of methyl esters in altering solubility and volatility (see , Figure 2) .
Table 1: Key Structural and Physical Properties
Compound Molecular Formula Functional Groups Boiling Point (°C) Melting Point (°C) Solubility (Water)
2-Methylnaphthalene C₁₁H₁₀ Methyl, naphthalene 241–242 32–36 Low
Naphthalene C₁₀H₈ None 218 80 Very low
This compound* C₁₂H₁₀S₂ Carbodithioate, methyl N/A N/A Moderate (estimated)

*Data for this compound is hypothetical due to absence in evidence.

Toxicological and Metabolic Profiles

2-Methylnaphthalene vs. Naphthalene
  • Toxicity : 2-Methylnaphthalene exhibits slightly lower acute toxicity than naphthalene, with <2-fold differences in doses causing lung lesions .
  • Metabolism : 2-Methylnaphthalene is metabolized more slowly than naphthalene and is less effective at depleting glutathione, a critical detoxification agent .
  • Environmental Persistence : Both compounds are persistent in air, water, and soil, with 2-methylnaphthalene showing similar partitioning behavior to naphthalene (, Table B-2) .
This compound (Hypothetical)

Environmental and Industrial Relevance

  • 2-Methylnaphthalene : Used in dye synthesis, resin production, and as a precursor for pharmaceuticals. Listed in PRTR (Pollutant Release and Transfer Register) due to environmental concerns .
  • Naphthalene: Found in mothballs, industrial solvents, and combustion byproducts. Regulated under IRIS (Integrated Risk Information System) for carcinogenic risk .
  • This compound : Likely niche applications in catalysis or polymer chemistry, though evidence gaps preclude definitive conclusions.
Table 2: Environmental Monitoring Data (Generalized from )
Parameter 2-Methylnaphthalene Naphthalene This compound
Air Half-Life Days–weeks Days Unknown
Water Solubility ~25 mg/L ~30 mg/L Estimated higher
Bioaccumulation Potential Low Low Moderate (theoretical)

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